2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone, also known as 3'-methoxyphenacyl bromide, is a chemical compound with the molecular formula and a molecular weight of approximately 229.07 g/mol. It is classified under halogenated derivatives of ketones and is recognized for its applications in organic synthesis and medicinal chemistry. The compound is identified by the CAS number 5000-65-7, and it exhibits properties that classify it as a hazardous substance, necessitating careful handling and storage under controlled conditions .
The synthesis of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone typically involves the bromination of 1-(3-methoxyphenyl)ethanone. This process can be achieved through various methods, including:
The reaction conditions must be optimized to prevent over-bromination and to ensure high yields. Typical conditions include maintaining a low temperature to control the rate of reaction and using solvents that do not participate in side reactions.
The molecular structure of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone features:
The compound's structural representation can be depicted using various notations:
InChI=1S/C9H9BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
CC(=O)C1=C(C(=CC=C1)Br)OC
These representations provide insight into its connectivity and functional groups .
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone can participate in various chemical reactions, including:
When conducting reactions involving this compound, it is essential to consider reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism of action for 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone primarily involves its electrophilic nature due to the presence of bromine atoms and the carbonyl group. In nucleophilic substitution reactions, nucleophiles attack the electrophilic carbon adjacent to the bromo substituents, leading to the formation of new chemical bonds.
Data from studies indicate that compounds with similar structures often exhibit biological activity due to their ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation .
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone finds utility in several scientific fields:
The synthesis of 2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone relies heavily on precise bromination techniques targeting both the aromatic ring and the ketone side chain. Two primary bromination approaches dominate the literature: electrophilic aromatic bromination and α-carbonyl bromination. For the introduction of the aromatic bromine atom at the ortho-position relative to the methoxy group, electrophilic bromination of 3-methoxyacetophenone precursors demonstrates high regioselectivity when performed in polar aprotic solvents like dichloromethane at controlled temperatures (0–5°C). This reaction typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents, with yields exceeding 85% under optimized conditions [2] [8].
Subsequent α-bromination of the acetyl group requires distinct conditions to avoid debromination or polybromination. The ketone functionality is converted to its α-bromo derivative using copper(II) bromide in ethyl acetate or through halogen exchange reactions with hydrobromic acid. Critical parameters include:
Table 1: Comparative Analysis of Bromination Methods
Bromination Type | Reagent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Aromatic bromination | Br₂ | CH₂Cl₂ | 0-5°C | 85-92 | High (ortho to methoxy) |
α-Carbonyl bromination | CuBr₂ | Ethyl acetate | 20-25°C | 78-85 | Exclusive at α-position |
One-pot sequential | NBS/Br₂ | THF | 0°C → 25°C | 70-75 | Moderate |
These bromination protocols must accommodate the electron-donating methoxy group, which significantly influences both the reactivity and orientation of electrophilic attacks. The crystalline product typically displays characteristic color variations from white to light green, with purification achieved through recrystallization from ethanol/water mixtures or vacuum distillation [2] [8].
Regioselective bromination presents substantial challenges due to competing reaction pathways and potential ring overbromination. Modern catalytic approaches employ transition metal catalysts and enzymatic systems to enhance ortho-selectivity relative to the methoxy substituent. Palladium-catalyzed directed ortho-halogenation using directing groups (e.g., pyridinyl or carbonyl-based auxiliaries) enables precise bromine placement on the aromatic ring prior to ketone functionalization. These systems achieve regioselectivities >95% but require additional steps for directing group installation and removal [3].
Biocatalytic halogenation has emerged as a promising alternative, leveraging enzymes such as engineered vanadium-dependent haloperoxidases. These biocatalysts facilitate bromonium ion transfer under physiological conditions (pH 5–7, 25–37°C), yielding 3-bromo-2-methoxyacetophenone intermediates with exceptional positional specificity. The enzymatic process eliminates the need for protecting groups while operating in aqueous buffers, significantly reducing environmental impact compared to traditional methods. However, substrate loading limitations (<50 g/L) currently restrict industrial adoption [7].
For the final α-bromination step, organocatalytic systems utilizing thiourea-based catalysts demonstrate remarkable efficiency. These catalysts activate molecular bromine through halogen-bonding interactions, facilitating selective α-bromination of the ketone carbonyl without competing aromatic substitution. Key advantages include:
Transitioning from batch to continuous flow synthesis addresses critical limitations in the large-scale manufacturing of 2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone, particularly concerning exothermic bromination steps and intermediate instability. Microreactor technology enables precise control of reaction parameters, reducing decomposition pathways and improving space-time yields by 3–5 fold compared to batch reactors. Key innovations include:
Recent advancements integrate enzymatic and chemical steps in hybrid flow systems. For example, the enzymatic ortho-bromination module can be coupled with photochemical α-bromination, achieving overall yields of 80–83% with residence times under 15 minutes. These systems demonstrate particular advantages for hazardous reactions:
Despite these benefits, challenges persist in catalyst immobilization for continuous biocatalytic modules and handling of solids formation during final product crystallization. Ongoing research focuses on oscillatory baffled reactors and ultrasound-assisted flow cells to address these limitations [4].
Alternative synthetic pathways circumvent traditional bromination sequences, offering complementary approaches for challenging substrates. The most significant alternatives include:
Nucleophilic displacement on dihalogenated precursors exploits the differential reactivity of halogen atoms. For example, 1-(2,3-dibromophenyl)ethanone undergoes selective methoxydehalogenation when treated with sodium methoxide in methanol at 60–70°C. This aromatic substitution proceeds via addition-elimination mechanisms, preferentially replacing the ortho-bromine adjacent to the electron-withdrawing carbonyl group. Yields range from 65–72%, with minor deacylation byproducts [3].
Grignard-based routes construct the ketone skeleton through organometallic intermediates. The sequence begins with 3-bromo-2-methoxybromobenzene, which undergoes magnesium insertion in THF under nitrogen atmosphere. The resulting aryl magnesium bromide is quenched with acetonitrile, yielding an imine intermediate that hydrolyzes to the corresponding ketone. Final α-bromination completes the synthesis:
This 4-step sequence achieves 60–65% overall yield but requires strict anhydrous conditions and careful temperature control during exothermic Grignard formation [3] [7].
Transition metal-catalyzed carbonylation represents another alternative, particularly Heck carbonylative arylation using 3-bromo-2-methoxyphenyl halides with vinyl bromides under CO atmosphere. While elegant, these methods currently suffer from:
Though 2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone lacks chiral centers, biocatalytic technologies enable enantioselective downstream transformations crucial for pharmaceutical applications. Carbonyl reductases exhibit exceptional stereocontrol in reducing prochiral ketones to chiral alcohols—key intermediates for drugs like Lusutrombopag. Notable enzymatic systems include:
Table 2: Biocatalytic Efficiency Parameters for Ketone Reduction
Enzyme | Substrate Loading (g/L) | kₘ (mmol/L) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (L/mmol·s) | Cofactor System |
---|---|---|---|---|---|
CBR | 100 | 0.89 | 5.2 | 5.84 | FDH/Formate |
NoCR | 200 | 0.66 | 7.5 | 11.3 | FDH/Formate |
Engineered ADH-15 | 150 | 0.72 | 6.8 | 9.44 | Glucose/GDH |
Immobilization techniques significantly enhance operational stability, with cross-linked enzyme aggregates (CLEAs) of NoCR maintaining >90% activity after 10 reaction cycles. The enzymes demonstrate broad substrate tolerance for halogenated acetophenones, accommodating:
Continuous flow bioreactors integrate cofactor regeneration membranes, enabling sustained operation for >200 hours with negligible productivity loss. This technology demonstrates particular promise for preparing enantiopure pharmaceutical intermediates from the title compound while avoiding traditional resolution techniques [3] [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8